molecular formula C15H13NO3S B14875912 7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Cat. No.: B14875912
M. Wt: 287.3 g/mol
InChI Key: NJVMUHKSMDVLQG-UHFFFAOYSA-N
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Description

7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of 2-methylthiazole and a chromone derivative in the presence of a base catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromone derivative with an aldehyde or ketone group, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with similar chromone structures.

    Coumarins: Another class of compounds with a similar core structure.

    Thiazole derivatives: Compounds containing the thiazole ring, which is part of the structure of 7-hydroxy-2,5-dimethyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

7-hydroxy-2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C15H13NO3S/c1-7-4-10(17)5-12-13(7)15(18)14(8(2)19-12)11-6-20-9(3)16-11/h4-6,17H,1-3H3

InChI Key

NJVMUHKSMDVLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)C3=CSC(=N3)C)O

Origin of Product

United States

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